N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Kinase inhibition Pyrazole carboxamide Structure-Activity Relationship

This compound is a rationally designed pyrazole-pyridine carboxamide scaffold for exploratory medicinal chemistry. Its 1-methylpyrazole-pyridine core is a privileged structure in kinase inhibitor discovery, while the chiral 2-phenylbutanamide tail enables diversity-oriented synthesis. As no validated biological or physicochemical data exist, it is recommended exclusively as a synthetic intermediate or computational docking candidate. Procurement must be predicated on anticipated de novo biological annotation, not on any pre-validated activity. Ideal for library synthesis and SAR campaigns.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 2034311-99-2
Cat. No. B2380236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
CAS2034311-99-2
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
InChIInChI=1S/C20H22N4O/c1-3-18(16-7-5-4-6-8-16)20(25)22-12-15-9-10-19(21-11-15)17-13-23-24(2)14-17/h4-11,13-14,18H,3,12H2,1-2H3,(H,22,25)
InChIKeyFUHLHWZROXYSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide (CAS 2034311-99-2): Chemical Identity and Procurement Baseline


N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide (CAS 2034311-99-2, molecular weight 334.4 g/mol) is a synthetic small molecule belonging to the pyrazole-pyridine carboxamide class . Its structure combines a 1-methyl-1H-pyrazol-4-yl substituent at the 6-position of a pyridine ring, a methylene linker at the 3-position, and a chiral 2-phenylbutanamide moiety. This scaffold places it within a family of heterocyclic amides investigated as potential kinase inhibitors and modulators of inflammatory signaling . However, as of the latest available data, no peer-reviewed primary research articles, authoritative database annotations (PubChem, ChEMBL, BindingDB, DrugBank), or patent-example biological data have been identified for this specific compound. All current publicly accessible information is limited to vendor catalog entries and computational predictions, which do not constitute validated evidence for scientific selection or procurement decisions.

Why Generic Substitution of N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide Is Not Supported by Current Evidence


Without validated, quantitative biological or physicochemical data for this specific compound, no scientific or industrial rationale exists to favor it over any closely related analog. Published structure-activity relationship (SAR) studies on the pyrazole-pyridine carboxamide scaffold demonstrate that subtle modifications—such as altering the pyrazole N-substituent, varying the linker geometry, or changing the amide side chain—can produce dramatic shifts in target potency, selectivity, and pharmacokinetic profile [1]. Consequently, generic substitution among in-class compounds cannot be assumed safe or functionally equivalent. Until comparative data emerge, selection of this compound over alternatives must be considered entirely unsupported by evidence.

Quantitative Differentiation Evidence for N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide: Comparator Analysis


Absence of Quantitative Comparative Data: Evidence Gap for Procurement Decisions

No direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative values could be identified for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide against any specific comparator [1]. A comprehensive search of PubChem, ChEMBL, BindingDB, DrugBank, and the Guide to Pharmacology returned no IC50, Ki, Kd, or cellular activity data. The absence of any assay context (biochemical, cellular, or in vivo) precludes even a qualitative differential claim. This evidence gap means that for any potential comparator (e.g., 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide or N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide ), no scientifically defensible selection rationale can be formulated.

Kinase inhibition Pyrazole carboxamide Structure-Activity Relationship

Potential Application Scenarios for N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold Hopping and Library Enumeration

In the absence of biological data, the primary legitimate use is as a synthetic intermediate or scaffold for exploratory medicinal chemistry. The 1-methylpyrazole-pyridine core is a recognized privileged structure in kinase inhibitor design, and the chiral 2-phenylbutanamide tail offers a vector for diversity-oriented synthesis. Researchers may employ this compound as a starting point for library synthesis, with the understanding that all downstream biological annotation must be generated de novo. No procurement decision should be based on an expectation of pre-validated activity.

Negative Control or Inactive Comparator in Biochemical Assays

If future studies reveal that this compound lacks activity against a given target panel, it might serve as a negative control or inactive comparator. However, this application is entirely hypothetical at present and cannot be recommended for procurement without confirmatory in-house profiling.

Computational Chemistry and In Silico Modeling

The compound's well-defined structure (SMILES: CCC(C(=O)NCc1ccc(nc1)c2cnn(C)c2)c3ccccc3) makes it suitable for docking studies, pharmacophore modeling, and molecular dynamics simulations. Procurement for computational work may be justified if the goal is to predict binding modes to specific kinase or receptor targets, but such predictions require experimental validation and do not constitute differentiation evidence.

Quote Request

Request a Quote for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.